molecular formula CH6B2O4 B14141072 Methylenediboronic acid CAS No. 13251-32-6

Methylenediboronic acid

Cat. No.: B14141072
CAS No.: 13251-32-6
M. Wt: 103.68 g/mol
InChI Key: ZZKAPHPTYABEPL-UHFFFAOYSA-N
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Description

Methylenediboronic acid is an organoboron compound characterized by the presence of two boronic acid groups connected via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylenediboronic acid can be synthesized through several methods. One common approach involves the reaction of diboronic acid derivatives with methylene sources under controlled conditions. For instance, the reaction of bis(pinacolato)diboron with methylene iodide in the presence of a palladium catalyst can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Methylenediboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of methylenediboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, such as glucose sensing and enzyme inhibition. The boronic acid groups interact with target molecules through Lewis acid-base interactions, leading to the formation of stable complexes .

Comparison with Similar Compounds

  • Phenylboronic acid
  • Pinacolborane
  • Bis(pinacolato)diboron
  • Boric acid

Comparison: Methylenediboronic acid is unique due to its dual boronic acid groups connected by a methylene bridge, which provides distinct reactivity and binding properties compared to other boronic acids. This structural feature allows for the formation of more stable and versatile complexes, making it particularly useful in applications requiring strong and reversible interactions with diols and other nucleophiles .

Properties

CAS No.

13251-32-6

Molecular Formula

CH6B2O4

Molecular Weight

103.68 g/mol

IUPAC Name

boronomethylboronic acid

InChI

InChI=1S/CH6B2O4/c4-2(5)1-3(6)7/h4-7H,1H2

InChI Key

ZZKAPHPTYABEPL-UHFFFAOYSA-N

Canonical SMILES

B(CB(O)O)(O)O

Origin of Product

United States

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